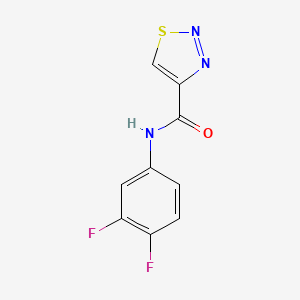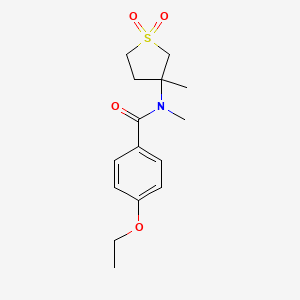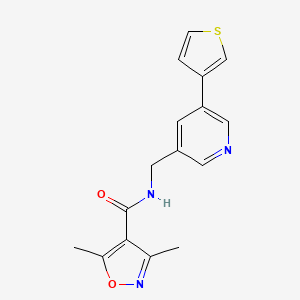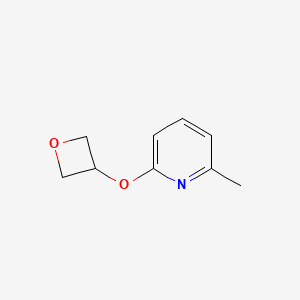![molecular formula C25H15BrO B2980672 2-Bromospiro[fluorene-9,9'-xanthene] CAS No. 899422-06-1](/img/structure/B2980672.png)
2-Bromospiro[fluorene-9,9'-xanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromospiro[fluorene-9,9’-xanthene] is a chemical compound with the molecular formula C25H15BrO . It has a molecular weight of 411.3 g/mol . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromospiro[fluorene-9,9’-xanthene] is 1S/C25H15BrO/c26-16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)27-24-12-6-4-10-21(24)25/h1-15H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Bromospiro[fluorene-9,9’-xanthene] has a molecular weight of 411.3 g/mol . It has a computed XLogP3-AA value of 7, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The topological polar surface area of the compound is 9.2 Ų .Scientific Research Applications
Organic Blue-Light-Emitting Devices
2-Bromospiro[fluorene-9,9'-xanthene] derivatives have been used to develop stable organic blue-light-emitting devices. For instance, a study synthesized a fluorene-based homopolymer with a spiroxanthene group, which exhibited stable blue emission and good thermal stability. The light-emitting diode device prepared using this polymer showed efficient and stable blue emission, with a high maximum external quantum efficiency of 1.74% ph/el (Tseng et al., 2005).
Novel Polyimides with High Organosolubility and Optical Transparency
Spiro[fluorene-9,9'-xanthene] derivatives have also been incorporated into novel polyimides, which show high organosolubility and optical transparency. These polyimides form transparent, flexible, and strong films with low moisture absorption and low dielectric constants, making them suitable for various applications in material chemistry (Zhang et al., 2010).
Synthesis of Biologically Interesting Derivatives
A novel aryl to imidoyl palladium migration process involving intramolecular C-H activation has been utilized to prepare biologically interesting fluoren-9-one and xanthen-9-one derivatives. This synthesis involves a dual mechanism of palladium migration and C-H activation (Zhao et al., 2007).
Hole-Transporting Materials for OLEDs
Spiro[fluorene-9,9'-xanthene]-based hole-transporting materials have been synthesized, demonstrating high thermal stability and mobility. These materials have shown potential in enhancing the performance of organic light-emitting diodes (OLEDs) due to their excellent thermal stability and hole mobility (Liang et al., 2017).
Applications in Organic Electronics
Various derivatives of spiro[fluorene-9,9'-xanthene] have been highlighted for their low cost, stability, and high performance in organic electronics. This includes their use in the development of high-performance materials for different electronic applications (Sun et al., 2021).
High-Performance OLEDs with Heavily-Doped Materials
Spiro[fluorene-9,9'-xanthene] compounds have been designed for use in high-performance OLEDs. These compounds, due to their high thermal and morphological stability and good carrier injection/transporting properties, have shown potential in improving OLED efficiency (Zhao et al., 2015).
Synthesis for Blue-Light-Emitting Materials
An unexpected one-pot synthetic approach towards spiro[fluorene-9,9'-xanthene] has been developed for blue-light-emitting materials. This method involves a thermodynamically controlled cyclization reaction, leading to materials with high thermal stability (Xie et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
properties
IUPAC Name |
2-bromospiro[fluorene-9,9'-xanthene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15BrO/c26-16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)27-24-12-6-4-10-21(24)25/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBDZJINQUZDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5OC6=CC=CC=C46)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Ethylamino)-N-[4-(2-oxoazetidin-1-yl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2980589.png)

![4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2980595.png)

![[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B2980598.png)
![2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2980600.png)
![{[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis](/img/structure/B2980601.png)


![Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2980606.png)
![8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B2980607.png)

![2-(4-methylphenyl)-7-(methylthio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2980611.png)
![3-(4-bromobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2980612.png)